Emodin 6,8-dimethyl ether

Overview

Description

Emodin 6,8-dimethyl ether is a derivative of emodin, a naturally occurring anthraquinone found in various plants, molds, and lichens. Emodin itself is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound retains many of these properties and is of significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of emodin 6,8-dimethyl ether typically involves the methylation of emodin. One common method is the reaction of emodin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Emodin 6,8-dimethyl ether can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.

Biology: It has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.

Medicine: Research indicates potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and viral infections

Industry: It can be used in the development of pharmaceuticals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of emodin 6,8-dimethyl ether involves multiple molecular targets and pathways:

Anti-inflammatory: It inhibits the activity of pro-inflammatory cytokines and enzymes.

Anti-cancer: It interferes with cell cycle-related proteins and signaling pathways such as MAPK and NF-κB

Anti-viral: It inhibits viral replication and modulates immune responses.

Comparison with Similar Compounds

Emodin: The parent compound, known for its broad pharmacological effects.

Aloe-emodin: Another anthraquinone with similar biological activities.

Chrysophanol: Shares structural similarities and exhibits anti-inflammatory and anti-cancer properties.

Uniqueness: Emodin 6,8-dimethyl ether is unique due to its specific methylation pattern, which can influence its biological activity and pharmacokinetics. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies .

Biological Activity

Emodin 6,8-dimethyl ether, a derivative of emodin, has attracted attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

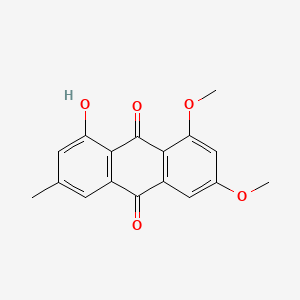

This compound is an anthraquinone compound characterized by the following chemical structure:

- CAS Number : 518-82-1

- Molecular Formula : C₁₅H₁₀O₅

- Molecular Weight : 286.24 g/mol

The modifications at the 6 and 8 positions of the emodin structure influence its biological properties, particularly its interaction with biological membranes and enzymes.

Antibacterial Activity

Research indicates that emodin derivatives exhibit varying degrees of antibacterial activity. This compound shows less potency compared to other anthraquinones like rhein and aloe emodin. The antibacterial effects are attributed to:

- Mechanism of Action : Disruption of bacterial cell membranes and inhibition of biofilm formation.

- Comparative Potency : Studies suggest that the presence of polar substituents enhances antibacterial activity, while electron-donating groups like –OCH₃ weaken it .

Table 1: Antibacterial Activity Comparison

| Compound | Antibacterial Effectiveness |

|---|---|

| Emodin | High |

| Rhein | Higher |

| Aloe Emodin | High |

| This compound | Moderate |

Anticancer Properties

Emodin and its derivatives have been extensively studied for their anticancer properties. This compound has demonstrated significant cytotoxic effects against various cancer cell lines:

- Mechanisms :

Case Study: Hepatocellular Carcinoma

A study evaluated the effects of emodin derivatives on hepatocellular carcinoma (HCC) cells:

- Cell Lines Used : HepG2

- Concentration : 10-50 μM

- Findings :

- Induced apoptosis via caspase activation.

- Arrested the cell cycle in the S phase.

This suggests that emodin derivatives can be potential candidates for HCC treatment .

Anti-inflammatory Effects

Emodin derivatives also exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models:

- Mechanism : Inhibition of NF-kB signaling pathway.

- Applications : Potential use in treating inflammatory diseases such as arthritis and colitis .

Synergistic Effects with Other Compounds

Recent studies have highlighted the synergistic effects of emodin derivatives when combined with other bioactive compounds. This combination enhances their overall therapeutic efficacy against cancer and inflammation .

Table 2: Synergistic Effects Summary

| Combination Partners | Enhanced Activity |

|---|---|

| Curcumin | Increased apoptosis in cancer cells |

| Quercetin | Improved anti-inflammatory response |

Properties

IUPAC Name |

1-hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-8-4-10-14(12(18)5-8)17(20)15-11(16(10)19)6-9(21-2)7-13(15)22-3/h4-7,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKZQZYKOMVBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326969 | |

| Record name | NSC624615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-84-8 | |

| Record name | 1-Hydroxy-6,8-dimethoxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin 6,8-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC624615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN 6,8-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DI503336G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.